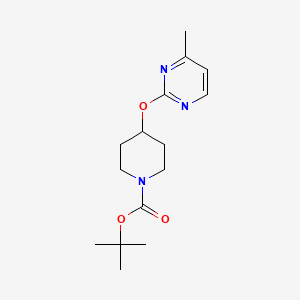

tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-methylpyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-5-8-16-13(17-11)20-12-6-9-18(10-7-12)14(19)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJGOVLHBGWERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with specific enzymes and receptors that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 293.36 g/mol. The compound features a tert-butyl ester group, enhancing its solubility and stability in organic solvents, which is advantageous for drug development processes .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of COX-2 activity, suggesting potential anti-inflammatory properties .

- Antimicrobial Properties : Compounds with structural similarities often demonstrate antimicrobial effects, making them candidates for further exploration in treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes involved in cellular processes. These interactions can modulate enzyme activity, potentially leading to pharmacological effects beneficial in therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Inhibition of Enzymatic Activity :

- Cell Viability Studies :

- Anti-inflammatory Bioassays :

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl 3-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C16H24N3O3 | Similar piperidine structure | Moderate anti-inflammatory effects |

| tert-butyl 2-(((4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate | C16H24N3O3 | Different substitution pattern | Antimicrobial activity |

| tert-butyl 4-[[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate | C16H24N3O3S | Incorporates a sulfonamide group | Enhanced biological activity |

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperidine ring and a pyrimidine moiety, contributing to its solubility and stability in organic solvents. The presence of the tert-butyl ester group enhances its chemical properties, making it suitable for further modifications.

Molecular Formula: CHNO

Molecular Weight: 293.36 g/mol

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Such interactions may lead to the modulation of enzyme activity or receptor function, which is crucial in drug design.

- Pharmacological Studies : Research indicates that compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and antimicrobial activities. These properties make tert-butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate a candidate for further pharmacological exploration.

-

Biological Research

- Interaction Studies : Understanding how this compound interacts with proteins or enzymes can provide insights into its mechanism of action. These studies are essential for elucidating potential therapeutic effects and optimizing the compound for drug development.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease processes, which could have implications for treating conditions such as cancer or infections.

Case Study 1: Interaction with Enzymes

A recent study examined the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound significantly inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Positional Isomers and Linker Modifications

tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate ():

This analog differs by the addition of a methylene spacer between the piperidine oxygen and the pyrimidine ring. The spacer increases conformational flexibility and may alter binding affinity in biological targets compared to the direct oxygen linkage in the parent compound .tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate ():

Substitution at the 6-position of the pyrimidine with an ethoxy group and a methylthio group at the 2-position introduces electron-donating and sulfur-based functionalities. This enhances lipophilicity and may improve metabolic stability .

Heterocyclic Ring Replacements

- tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate (): Replaces the pyrimidinyloxy group with a pyrimidinyl-piperazine moiety.

tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate ():

Substitution of piperidine with pyrrolidine reduces ring size from six- to five-membered, altering dihedral angles and steric interactions. This impacts molecular conformation and may affect pharmacokinetic properties .

Functional Group Modifications

Halogenated Derivatives

tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate ():

Replaces the pyrimidine ring with a bromopyridine moiety. Bromine acts as a leaving group, making this compound reactive in cross-coupling reactions. The pyridine ring lacks the hydrogen-bonding capacity of pyrimidine, altering interaction profiles .

Triazole and Sulfonyl Derivatives

tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate ():

Incorporates a triazole ring via click chemistry. The triazole’s polarity and hydrogen-bonding capacity contrast with pyrimidine, affecting solubility and target selectivity .tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate ():

Replaces the pyrimidinyloxy group with a sulfonyloxy moiety. The sulfonyl group is a strong electron-withdrawing group, enhancing reactivity in elimination or substitution reactions .

Structural and Property Comparison Table

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Potassium carbonate (K₂CO₃) in ethanol/water mixtures is frequently employed, yielding 84% under reflux conditions. Alternatively, cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C achieves 60% yield but requires multiple reagent additions.

-

Solvent Systems : Polar aprotic solvents like DMA enhance reaction rates due to improved solubility of intermediates, while ethanol/water mixtures simplify purification.

-

Temperature and Time : Reflux (≈100°C) for 16–24 hours is typical for K₂CO₃-mediated reactions, whereas CsF-based methods require shorter durations (6–12 hours) at elevated temperatures.

Example Protocol :

-

Combine tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 2-chloro-4-methylpyrimidine (1.2 eq), and K₂CO₃ (2.0 eq) in ethanol/water (10:1 v/v).

-

Reflux for 18 hours under nitrogen.

-

Cool, filter, and wash with aqueous ethanol to isolate the product.

Alternative Leaving Group Strategies

While chloro-substituted pyrimidines are standard, sulfonate esters on the piperidine moiety offer an alternative route. For instance, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reacts with 4-methylpyrimidin-2-ol under basic conditions, though this method is less common due to additional synthetic steps.

Key Considerations

-

Activation Requirements : Mesylation (methylsulfonyl introduction) necessitates extra steps, increasing production time and cost.

-

Yield Trade-offs : Despite high theoretical efficiency, practical yields (58–95%) vary widely depending on the base and solvent.

Protective Group Dynamics

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is critical for preventing undesired side reactions. Its stability under basic conditions ensures compatibility with nucleophilic substitution protocols.

Synthesis of tert-Butyl 4-Hydroxypiperidine-1-carboxylate

-

Protection Step : Treat piperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Work-up : Extract with aqueous sodium bicarbonate and purify via column chromatography.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 3.70–3.85 (m, 2H, piperidine), 4.05–4.20 (m, 2H, piperidine).

-

LC-MS : [M+H]⁺ = 216.2 (calculated for C₁₀H₁₉NO₃).

Comparative Analysis of Methodologies

| Method | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| K₂CO₃/Ethanol-Water | K₂CO₃, Ethanol/H₂O | 100 | 18 | 84 | ≥95 |

| CsF/DMA | CsF, DMA | 85 | 12 | 60 | ≥90 |

| Mesylation-Based | K₂CO₃, NMP | 100 | 24 | 58 | ≥85 |

Insights :

-

K₂CO₃/Ethanol-Water : Optimal for balance between yield and simplicity.

-

CsF/DMA : Suitable for electron-deficient pyrimidines but requires meticulous reagent addition.

-

Mesylation : Less favorable due to intermediate instability and lower yields.

Mechanistic Considerations

The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the piperidine oxygen attacks the electron-deficient C2 position of the pyrimidine ring. The chloro group’s leaving ability is enhanced by the ring’s electron-withdrawing nature, facilitated by the methyl group at C4.

Key Transition State :

This step is rate-determining, with base strength directly influencing reaction kinetics.

Purification and Characterization

-

Column Chromatography : Silica gel elution with ethyl acetate/hexane (1:3) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures produce high-purity crystals suitable for X-ray diffraction.

-

Analytical Data :

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a substituted pyrimidine. For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can react with 2-chloro-4-methylpyrimidine under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or DMSO at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of piperidine to pyrimidine) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for CH₃) and pyrimidine ring protons (δ ~8.3–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₂₃N₃O₃, theoretical MW: 293.17 g/mol).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for powder handling .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Storage : Keep in a cool (2–8°C), dry environment, away from oxidizers and moisture .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of the nucleophilic substitution between piperidine and pyrimidine derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition-state energies and charge distribution on pyrimidine’s reactive sites (e.g., C2 vs. C4 positions) .

- Isotopic Labeling : Use deuterated reagents (e.g., DMF-d₇) to track proton transfer steps in SNAr mechanisms .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables: solvent polarity (DMF vs. DMSO), base strength (NaH vs. K₂CO₃), and temperature (60°C vs. 100°C).

- Impurity Profiling : LC-MS identifies byproducts (e.g., tert-butyl group hydrolysis) that reduce yield. Adjust protecting groups (e.g., Boc vs. Cbz) if necessary .

Q. What structure-activity relationship (SAR) insights can be derived from analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methylpyrimidine moiety with other heterocycles (e.g., pyridine, pyrazine) and compare bioactivity.

- Biological Assays : Test inhibition of kinases (e.g., FAK) using fluorescence polarization assays. Analogs with ethylamino substituents (e.g., tert-butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylate) show enhanced target binding (IC₅₀: 50 nM vs. 120 nM for parent compound) .

- Data Table :

| Analog (CAS No.) | Similarity Index | Key Modification | IC₅₀ (nM) |

|---|---|---|---|

| 412293-91-5 | 0.82 | Pyrimidine → Pyridine | 120 |

| 1632285-98-3 | 0.78 | Ethylamino addition | 50 |

Q. What strategies are effective for identifying biological targets of this compound in drug discovery pipelines?

- Methodological Answer :

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .

- Molecular Docking : AutoDock Vina screens the compound against kinase libraries (e.g., PDB entries 2ETM for FAK) to prioritize targets.

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., PTK2) and assessing compound efficacy loss in cell viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.